Pentaerythritol triacrylate

描述

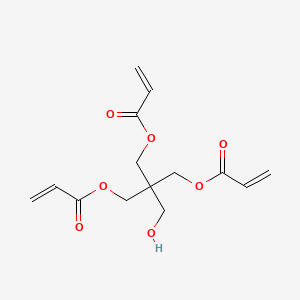

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVWZTWDBSEWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Record name | PENTAERYTHRITOL TRIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27775-58-2 | |

| Record name | 2-Propenoic acid, 1,1′-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27775-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025842 | |

| Record name | Pentaerythritol triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick clear yellow liquid. (NTP, 1992), Liquid; NKRA, Thick yellow liquid; [CAMEO] Clear liquid; [Alfa Aesar MSDS] | |

| Record name | PENTAERYTHRITOL TRIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol triacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

401 to 419 °F at 760 mmHg (Detonates) (NTP, 1992) | |

| Record name | PENTAERYTHRITOL TRIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 64 °F) (NTP, 1992) | |

| Record name | PENTAERYTHRITOL TRIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3524-68-3 | |

| Record name | PENTAERYTHRITOL TRIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol triacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythrityl triacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TRIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJJ1161ULF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentaerythritol Triacrylate (CAS 3524-68-3) for Researchers and Drug Development Professionals

An Introduction to Pentaerythritol Triacrylate (PETA)

This compound (PETA), identified by the CAS number 3524-68-3, is a trifunctional acrylate monomer known for its rapid polymerization characteristics and its ability to form highly crosslinked polymers.[1] These properties make it a valuable component in a wide array of applications, including UV and electron beam-curable inks, coatings, and adhesives.[2][3] For researchers in drug development and material science, PETA offers a versatile platform for the creation of biocompatible materials such as hydrogels and scaffolds for tissue engineering and controlled drug delivery systems.[4][5] This technical guide provides a comprehensive overview of PETA, including its chemical and physical properties, synthesis and purification protocols, and detailed experimental methodologies for its application in biomedical research.

Core Properties and Specifications

This compound is a colorless to light amber, viscous liquid or semi-solid at room temperature.[6] It is important to note that commercial PETA is typically a technical grade mixture containing di-, tri-, and tetra-acrylate esters of pentaerythritol. The composition can vary, with one example showing a typical mixture of 1.4% pentaerythritol diacrylate (PEDA), 42.6% PETA, and 56.0% pentaerythritol tetraacrylate (PETA-4).

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 3524-68-3 | [7] |

| Molecular Formula | C₁₄H₁₈O₇ | [7] |

| Molecular Weight | 298.29 g/mol | [7][8] |

| Appearance | Colorless to light amber viscous liquid or semi-solid | [6][9] |

| Density | 1.18 g/mL at 25 °C | [6][10] |

| Boiling Point | > 315 °C at 760 mmHg | [9] |

| Melting Range | 25 to 40 °C | [9] |

| Vapor Pressure | < 0.01 mm Hg at 100 °C | [9] |

| Refractive Index | 1.4864 at 20 °C | [9] |

| Solubility | Practically insoluble in water | [9] |

| Stability | May polymerize when exposed to free radicals, direct light, and heat.[9] Stabilized with hydroquinone monomethyl ether (300-400 ppm).[9] | [9] |

Synthesis and Purification

The primary industrial method for producing PETA is the direct esterification of pentaerythritol with acrylic acid.[11] This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion. Several protocols have been developed to optimize this synthesis, focusing on improving yield, reducing reaction time, and minimizing byproducts.

Experimental Protocol: Synthesis of this compound

This protocol is based on a method designed to simplify the process and reduce reaction time.[2]

Materials:

-

Pentaerythritol (30 parts by weight)

-

Acrylic acid (50 parts by weight)

-

Hydroquinone (0.6 parts by weight)

-

Copper salt (e.g., copper sulfate) (0.04 parts by weight)

-

Cyclohexane (10 parts by weight)

-

Phosphoric acid (0.51 parts by weight)

-

Methanesulfonic acid (2.04 parts by weight)

-

Toluene

-

13.5% Sodium Carbonate (Na₂CO₃) solution

-

5.0% Sodium Hydroxide (NaOH) solution

-

8% Sodium Chloride (NaCl) solution

-

Distilled water

Procedure:

-

Esterification: In a reaction vessel, combine acrylic acid, pentaerythritol, hydroquinone, copper salt, cyclohexane, phosphoric acid, and methanesulfonic acid at room temperature.[2]

-

Heat the mixture to 82°C and maintain this temperature for 7 hours to carry out the esterification.[2]

-

After the reaction, allow the mixture to stand and then separate the cyclohexane to obtain the crude PETA product.[2]

-

Work-up: Mix the crude PETA with toluene and stir, then raise the temperature to 45°C.[2]

-

Wash the toluene mixture with distilled water.[2]

-

Neutralize the organic phase by washing with a mixture of 13.5% Na₂CO₃ and 5.0% NaOH (in a 57:13 ratio) to a pH of 5.[2]

-

Extract the mixture with a solution of 13.5% Na₂CO₃ and 5.0% NaOH (in a 3.8:9.5 ratio) until the acid value is below 0.3 mgKOH/g.[2]

-

Wash the organic phase with an 8% NaCl solution.[2]

-

Purification: Remove the toluene via distillation and stripping to obtain the final PETA product.[2]

Characterization and Purification

The purity and composition of the synthesized PETA can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method for analyzing the product and separating impurities.[12]

Analytical Characterization:

-

HPLC: A reverse-phase HPLC method with a C18 column can be used. The mobile phase can consist of acetonitrile, water, and phosphoric acid.[12] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[12]

-

FTIR Spectroscopy: The presence of characteristic ester and acrylate functional groups can be confirmed.

-

NMR Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure and determine the relative amounts of di-, tri-, and tetra-acrylates.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of PETA.

Applications in Drug Development and Research

PETA's ability to form crosslinked networks upon polymerization makes it a suitable material for creating hydrogels and scaffolds for biomedical applications. These structures can be designed to encapsulate and release drugs in a controlled manner or to provide a supportive environment for cell growth in tissue engineering.

Fabrication of PETA-based Hydrogels for Drug Delivery

Photopolymerization is a common method for fabricating PETA-based hydrogels. This technique offers spatial and temporal control over the gelation process.

Materials:

-

This compound (PETA)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

-

Solvent (if necessary, e.g., for dissolving the photoinitiator)

-

Drug to be encapsulated (e.g., Methotrexate)

-

UV light source (e.g., 365 nm)

Procedure:

-

Preparation of the Pre-polymer Solution:

-

Dissolve the photoinitiator in the PETA monomer. If the photoinitiator is not readily soluble in PETA, a small amount of a suitable solvent can be used.

-

If encapsulating a drug, disperse or dissolve the drug in the PETA/photoinitiator mixture.

-

-

Photopolymerization:

-

Place the pre-polymer solution in a mold of the desired shape (e.g., a thin film between two glass plates).

-

Expose the solution to UV light for a specified time to initiate polymerization and form the hydrogel. The exposure time will depend on the concentration of the photoinitiator, the intensity of the UV light, and the desired degree of crosslinking.

-

-

Post-polymerization Processing:

-

Remove the hydrogel from the mold.

-

Wash the hydrogel extensively with a suitable solvent (e.g., ethanol followed by distilled water) to remove any unreacted monomer and photoinitiator.

-

Dry the hydrogel to a constant weight.

-

Drug Loading and Release Studies

Drugs can be loaded into PETA-based hydrogels either during the polymerization process (in situ loading) or by soaking the pre-formed hydrogel in a drug solution.

Materials:

-

Drug-loaded PETA hydrogel

-

Phosphate-buffered saline (PBS) at physiological pH (7.4)

-

Shaking incubator or water bath at 37°C

-

UV-Vis spectrophotometer

Procedure:

-

Place a known weight of the dried, drug-loaded hydrogel in a known volume of PBS (pH 7.4).

-

Incubate the sample at 37°C with gentle agitation.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

Calculate the cumulative amount of drug released over time.

The following diagram illustrates a typical workflow for fabricating and testing a drug-loaded hydrogel.

Caption: Workflow for hydrogel fabrication and drug release testing.

Biocompatibility and Safety Considerations

While PETA is utilized in biomedical applications, it is crucial to assess its biocompatibility and potential toxicity. Acrylates, in their monomeric form, are known skin irritants and sensitizers.[13] Therefore, thorough removal of unreacted monomers from any PETA-based biomaterial is essential.

In Vitro Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability and, consequently, the cytotoxicity of a material.

Materials:

-

Cell line (e.g., human dermal fibroblasts)

-

Cell culture medium

-

PETA-based material extract (prepared according to ISO 10993-12)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or an SDS-HCl solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

-

Treatment: Remove the culture medium and replace it with the PETA-based material extract at various concentrations. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.

-

Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9] Incubate for 1.5 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Incubate for 15 minutes at 37°C with shaking.[9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each extract concentration relative to the negative control.

Molecular Mechanism of Acrylate-Induced Skin Sensitization

Acrylates are known to cause allergic contact dermatitis. The underlying mechanism involves the activation of keratinocytes in the epidermis, which triggers an inflammatory cascade.

Upon skin contact, small, reactive acrylate monomers like PETA can penetrate the stratum corneum and interact with skin proteins, a process known as haptenation. This leads to the activation of keratinocytes. Activated keratinocytes release a variety of pro-inflammatory cytokines and chemokines, such as IL-1α, IL-1β, and TNF-α. This release is mediated by the activation of intracellular signaling pathways, including the NF-κB and Nrf2-Keap1 pathways. These signaling molecules then activate dendritic cells (Langerhans cells), which migrate to the lymph nodes to prime naïve T-cells, leading to sensitization. Subsequent exposure to the same acrylate will then elicit an allergic inflammatory response.

The following diagram illustrates the putative signaling pathway for keratinocyte activation by acrylate sensitizers.

References

- 1. Design, fabrication, and characterization of a composite scaffold for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. Modulation of Methotrexate Release from Nano-Hydrogels via Drug-Transition Metal Complexation [tips.sums.ac.ir]

- 6. Scaffold Fabrication Techniques of Biomaterials for Bone Tissue Engineering: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. fda.gov [fda.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. academic.oup.com [academic.oup.com]

Pentaerythritol Triacrylate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol triacrylate (PETA) is a trifunctional monomer utilized in a diverse range of applications, including the formulation of ultraviolet (UV) and electron beam (EB) curable coatings, inks, and adhesives. Its molecular structure, characterized by three reactive acrylate groups, facilitates rapid polymerization, leading to the formation of highly crosslinked polymers with notable mechanical strength and chemical resistance. This guide provides an in-depth look at the core physicochemical properties of PETA, detailed experimental protocols for its synthesis, and visual representations of its chemical structure and manufacturing workflow.

Core Properties and Chemical Formula

This compound is a viscous liquid, appearing as a thick, clear yellow fluid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value |

| Molecular Formula | C14H18O7[1][2][3][4] |

| Molecular Weight | 298.29 g/mol [1][3][4] |

| Density | 1.18 g/mL at 25 °C[5][6][7] |

| Boiling Point | >315.5°C[8] |

| Melting Point | 15 °C[5][8][9] |

| Refractive Index | 1.483 (at 20°C)[5][7][9] |

| Flash Point | >110 °C[9] |

| Water Solubility | Immiscible[6][10] |

| CAS Number | 3524-68-3[2][3][4] |

Chemical Structure

The molecular architecture of this compound consists of a central pentaerythritol core to which three acrylate groups are attached via ester linkages. The fourth hydroxyl group of the pentaerythritol remains unreacted. This structure is depicted in the following diagram.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the esterification of pentaerythritol with acrylic acid. Several methods exist, with variations in catalysts, solvents, and reaction conditions. Below are detailed methodologies for two common synthesis routes.

Method 1: Direct Esterification with an Acid Catalyst

This method involves the direct reaction of pentaerythritol and acrylic acid in the presence of an acid catalyst and a polymerization inhibitor.

Materials:

-

Pentaerythritol (1.0 mol)

-

Acrylic acid (3.0-3.5 mol)

-

p-Toluenesulfonic acid (catalyst, 1-2% by weight of reactants)

-

Hydroquinone or Monomethyl ether hydroquinone (MEHQ) (polymerization inhibitor, 100-500 ppm)[7]

-

Toluene (solvent and azeotropic agent)

Procedure:

-

Charge a reaction kettle with pentaerythritol, acrylic acid, p-toluenesulfonic acid, the polymerization inhibitor, and toluene.

-

Stir the mixture to form a homogeneous solution.

-

Heat the reactor to 70-90°C and maintain this temperature for 20-40 minutes.

-

Continue heating to 80-115°C to initiate reflux, and maintain for 3-5 hours to drive the esterification reaction to completion by removing the water of reaction azeotropically.

-

After the reaction is complete, cool the mixture and wash it with a sodium carbonate solution to neutralize the acid catalyst, followed by washing with a sodium chloride solution.

-

Separate the upper organic phase and remove the toluene solvent under reduced pressure.

-

Filter the final product to obtain this compound.[11]

Method 2: Synthesis via Pentaerythritol Trisodium Salt

This alternative route involves the preparation of a pentaerythritol salt intermediate, which then reacts with acryloyl chloride.

Materials:

-

Pentaerythritol (1.0 mol)

-

Sodium hydroxide (3.0 mol)

-

Toluene (organic solvent)

-

Acryloyl chloride (3.0 mol)

-

Phenothiazine (polymerization inhibitor)

Procedure:

-

Dissolve pentaerythritol and sodium hydroxide in toluene in a reaction flask.

-

Heat the mixture to reflux with stirring to form the trisodium salt of pentaerythritol.

-

Cool the reaction mixture to room temperature and add the polymerization inhibitor.

-

Slowly add a solution of acryloyl chloride in toluene to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the mixture and wash the organic phase with water.

-

Dry the organic phase and remove the solvent under reduced pressure to yield this compound.[12]

Synthesis Workflow

The general workflow for the industrial synthesis of this compound via direct esterification can be visualized as a series of sequential steps, from the initial mixing of reactants to the final purification of the product.

Caption: General workflow for the synthesis of PETA.

References

- 1. This compound | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentaerythrityl triacrylate [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 3524-68-3 | FP167950 [biosynth.com]

- 5. This compound CAS#: 3524-68-3 [m.chemicalbook.com]

- 6. This compound | 3524-68-3 [chemicalbook.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. polysciences.com [polysciences.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound|lookchem [lookchem.com]

- 11. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

synthesis of pentaerythritol triacrylate for lab use

An In-depth Technical Guide to the Laboratory Synthesis of Pentaerythritol Triacrylate

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the laboratory-scale synthesis of this compound (PETA), a versatile trifunctional monomer. PETA is a key component in various applications, including coatings, adhesives, and electronics, due to its high crosslink density and fast curing properties.[1][2] This document outlines the prevalent synthesis methodologies, detailed experimental protocols, and the underlying reaction mechanisms.

Core Synthesis Methodology: Direct Esterification

The primary route for synthesizing this compound is the direct esterification of pentaerythritol with acrylic acid.[3] In this reaction, three of the four hydroxyl groups of pentaerythritol react with the carboxyl groups of acrylic acid to form ester linkages, with water as a byproduct.[3] The reaction is typically catalyzed by an acid and requires precise control of conditions to favor the formation of the triacrylate product while minimizing side reactions, such as the polymerization of acrylic acid.[3]

Catalytic Systems

Acid catalysis is the most common method for PETA synthesis.[3] The catalyst protonates the carbonyl oxygen of acrylic acid, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.[3] The subsequent elimination of water yields the ester.[3] Both homogeneous and heterogeneous acid catalysts are employed.

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid have been traditionally used.[1][3] However, organic sulfonic acids such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid are also widely used due to their high catalytic activity.[1][2][3]

-

Heterogeneous Catalysts: Solid acid catalysts, including sulfonic acid functionalized polymeric resins (e.g., Amberlite IR-120) and silicotungstic acid, offer the advantage of easier separation from the reaction mixture, simplifying product purification.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols for this compound.

Table 1: Reactant and Catalyst Stoichiometry

| Protocol | Pentaerythritol (molar ratio) | Acrylic Acid (molar ratio) | Catalyst | Catalyst Loading (wt% of total reactants) | Solvent | Reference |

| Protocol 1 | 1 | 3.5 - 4.0 | p-Toluenesulfonic acid | 2 - 5 | Toluene | [1] |

| Protocol 2 | 1 | 4.0 - 6.5 | Methanesulfonic acid & Phosphoric acid | 2.55 (combined) | Cyclohexane | [4] |

| Protocol 3 | 1 | 3.0 | Acryloyl Chloride | N/A (reagent) | Toluene | [5] |

| Protocol 4 | 1 | 2.6 | p-Toluenesulfonic acid | 2.0 | Toluene | [6] |

| Protocol 5 | 1 | 2.6 | Solid Acid Catalyst | 6.0 | None | [7] |

Table 2: Reaction Conditions and Yields

| Protocol | Temperature (°C) | Pressure | Reaction Time (h) | Reported Yield (%) | Reference |

| Protocol 1 | 70 - 115 | 0.3 - 0.5 MPa | 3 - 5 | High (not specified) | [1] |

| Protocol 2 | 82 | Atmospheric | 7 | High (not specified) | [4] |

| Protocol 3 | Reflux | Atmospheric | 2 | High (not specified) | [5] |

| Protocol 4 | 120 | Atmospheric | 4 | 70 (crude), 52 (PEDA) | [6] |

| Protocol 5 | 98 | 0.098 MPa (vacuum) | 2 | 95 | [7] |

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Direct Esterification using p-Toluenesulfonic Acid

This protocol is a common laboratory method for the synthesis of PETA.

Materials:

-

Pentaerythritol (tetramethylolmethane)

-

Acrylic acid (vinylformic acid)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent and azeotropic agent)

-

Hydroquinone (polymerization inhibitor)

-

10% Sodium carbonate (soda ash) solution

-

20% Sodium chloride (brine) solution

-

Activated carbon (decolorizing agent)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add pentaerythritol, acrylic acid, p-toluenesulfonic acid, toluene, and hydroquinone.[1]

-

Stir the mixture to form a homogeneous solution.

-

Slowly heat the reactor. Control the heating rate to maintain a steady reflux. The reaction temperature is typically maintained between 80°C and 115°C.[2] Water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Continue the reaction for 3-5 hours, monitoring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.[2]

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a 10% sodium carbonate solution to neutralize the acid catalyst, followed by washing with a 20% sodium chloride solution to remove any remaining aqueous impurities. This washing step may be repeated 2-4 times.[1]

-

Separate the upper organic phase.

-

Remove the toluene solvent from the organic phase by distillation under reduced pressure (e.g., > -0.09 MPa) at a temperature of 70-90°C.[1]

-

The resulting crude product can be further purified by filtration through activated carbon to yield the final this compound product.[1]

Protocol 2: Synthesis using Acryloyl Chloride

This method offers an alternative to direct esterification, avoiding the need to remove water.

Materials:

-

Pentaerythritol

-

Sodium hydroxide

-

Toluene

-

Phenothiazine (polymerization inhibitor)

-

Acryloyl chloride

Procedure:

-

In a reaction flask, dissolve pentaerythritol and sodium hydroxide in toluene.[5]

-

Heat the mixture to reflux with stirring to form the trisodium salt of pentaerythritol.[5]

-

Cool the mixture to room temperature and add the polymerization inhibitor, phenothiazine.[5]

-

Slowly add a solution of acryloyl chloride in toluene dropwise while controlling the temperature.[5]

-

After the addition is complete, continue to reflux the reaction mixture for 2 hours.[5]

-

Cool the reaction mixture and wash the organic phase with water.

-

Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate).

-

Filter and remove the solvent under reduced pressure to obtain this compound.

Visualizations

Reaction Pathway

The following diagram illustrates the acid-catalyzed esterification of pentaerythritol with acrylic acid to form this compound.

Caption: Acid-catalyzed esterification pathway for PETA synthesis.

Experimental Workflow

This diagram outlines the general workflow for the laboratory synthesis and purification of this compound.

Caption: General workflow for PETA synthesis and purification.

References

- 1. CN101462953B - Method for preparing this compound - Google Patents [patents.google.com]

- 2. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | 3524-68-3 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103333066B - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Pentaerythritol Triacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentaerythritol triacrylate (PETA) in various organic solvents. The information is compiled from a variety of technical sources to support research, development, and formulation activities involving this versatile acrylate monomer.

Introduction to this compound

This compound (PETA) is a multifunctional acrylate ester known for its use as a crosslinking agent in ultraviolet (UV)-curable inks, adhesives, and coatings.[1] Its chemical structure, featuring three reactive acrylate groups, allows for the formation of durable polymer networks upon curing. Understanding its solubility is critical for a wide range of applications, from optimizing reaction conditions to developing stable formulations.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. PETA's solubility is influenced by its molecular structure, which includes both ester groups and a hydroxyl group, imparting a degree of polarity.

Qualitative Solubility Data

This compound is generally characterized as being insoluble or immiscible in water.[1][2][3][4][5][6] One source specifies its water solubility as less than 1 mg/mL at 64°F.[7] In contrast, it exhibits solubility in a range of common organic solvents. The available qualitative data from various sources is summarized in the table below.

| Solvent Family | Solvent | Solubility | Reference(s) |

| Alcohols | Ethanol | Soluble | [1][8] |

| Methanol | Slightly Soluble | [2][3][6][9] | |

| Ketones | Acetone | Soluble | [1][8][10] |

| Methyl Ethyl Ketone | Used for toxicological testing, implying solubility | [10] | |

| Chlorinated Solvents | Chloroform | Slightly Soluble | [2][3][6][9] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Used for toxicological testing, implying solubility | [10] |

| Oils | Mineral Oil | Used for toxicological testing, implying some dispersibility/solubility | [10] |

It is important to note that while some sources indicate slight solubility in methanol, a patent related to polyacrylates suggests that they are sparingly soluble in methanol. This potential discrepancy may be due to differences between the monomer and its corresponding polymer.

Quantitative Solubility Data

At present, there is a notable absence of publicly available, detailed quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in organic solvents. The research and industrial communities would benefit from such data to enable more precise formulation and process design.

Experimental Determination of Solubility

The following section outlines a general experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory practices and can be adapted for specific research needs.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Experimental Workflow

The logical workflow for determining the solubility of a compound like PETA is illustrated in the diagram below.

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A preliminary study may be necessary to determine the optimal equilibration time (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a UV detector) to determine the concentration of PETA.

-

-

Calculation of Solubility:

-

Using the measured concentration and the dilution factor, calculate the original concentration of PETA in the saturated solution.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Logical Relationships in Solubility Assessment

The decision-making process for selecting an appropriate solvent for this compound often follows a logical progression based on the intended application. The following diagram illustrates this relationship.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While qualitative data indicates solubility in several common organic solvents and insolubility in water, there is a clear need for quantitative studies to provide the precise data required for advanced formulation and process development. The provided experimental protocol offers a robust starting point for researchers to determine these critical solubility parameters. As a key monomer in many industrial applications, a more thorough understanding of PETA's solubility will undoubtedly facilitate innovation and optimization in the fields of polymer chemistry and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 3524-68-3 [chemicalbook.com]

- 3. This compound CAS#: 3524-68-3 [m.chemicalbook.com]

- 4. This compound, stab. with 4-methoxyphenol 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 3524-68-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Pentaerythritol Triacrylate: A Technical Health and Safety Guide for Researchers

An in-depth examination of the health and safety considerations for pentaerythritol triacrylate (PETA), prepared for researchers, scientists, and drug development professionals.

This compound (PETA) is a multifunctional acrylate ester widely used in various industrial applications, including radiation-cured coatings, inks, and adhesives.[1] Due to its reactive nature, a thorough understanding of its potential health and safety hazards is crucial for personnel handling this chemical. This guide provides a comprehensive overview of the toxicological profile of PETA, recommended safety precautions, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Skin Irritation: Causes skin irritation.[2]

-

Serious Eye Irritation: Causes serious eye irritation.[2]

-

Skin Sensitization: May cause an allergic skin reaction.[2]

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies, primarily focusing on dermal exposure, which is the most common route of occupational contact.

Acute Toxicity

The acute toxicity of PETA is considered moderate. The following table summarizes the available quantitative data.

| Route of Exposure | Species | LD50 Value | Reference |

| Oral | Rat | 1830 mg/kg | [3] |

| Dermal | Rabbit | 4668 mg/kg | [3] |

Repeated Dose Toxicity

Repeated dermal application of PETA has been shown to cause local toxicity at the site of application. The following tables summarize the findings from 2-week, 3-month, and 6-month dermal toxicity studies in rodents.

2-Week Dermal Toxicity Study

| Species | Dose Levels (mg/kg/day) | Observed Effects | Reference |

| F344/N Rats | 12.5, 25, 50, 100, 200 | Irritation at the site of application in all dosed groups except 12.5 mg/kg females. Significantly lower mean body weights in males at ≥50 mg/kg and in females at 200 mg/kg. | [4] |

| B6C3F1 Mice | 12.5, 25, 50, 100, 200 | Irritation at the site of application in all dosed groups. Significantly greater final mean body weight and body weight gain in 25 mg/kg and 50 mg/kg males. Significantly lower thymus weights in males at ≥50 mg/kg and in 200 mg/kg females. | [4] |

3-Month Dermal Toxicity Study

| Species | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL and Higher | Reference |

| F344/N Rats | 0.75, 1.5, 3, 6, 12 | < 0.75 | 0.75 | Epidermal hyperplasia, hyperkeratosis, inflammation, and sebaceous gland hyperplasia at ≥1.5 mg/kg. Irritation at 12 mg/kg. Significantly lower thymus weights in males at ≥3 mg/kg. | [2][4] |

| B6C3F1 Mice | 0.75, 1.5, 3, 6, 12 | 0.75 (males) | 1.5 (males) | Epidermal hyperplasia, inflammation, and sebaceous gland hyperplasia at ≥1.5 mg/kg in males and females. Irritation at 6 and 12 mg/kg in males. | [2][5] |

| < 0.75 (females) | 0.75 (females) |

6-Month Dermal Carcinogenicity Study (Tg.AC Hemizygous Mice)

| Dose Levels (mg/kg/day) | Observed Effects | Reference |

| 0.75, 1.5, 3, 6, 12 | Significantly increased incidences of squamous cell papillomas at the site of application at ≥3 mg/kg. Squamous cell carcinomas observed at 3 and 12 mg/kg in males and at 12 mg/kg in females. Nonneoplastic lesions included hyperkeratosis, chronic active inflammation, and epidermal hyperplasia. Myelodysplasia observed in males at 12 mg/kg. | [2][6] |

Skin and Eye Irritation

PETA is a confirmed skin and eye irritant. Dermal application in rabbits caused moderate to severe irritation.[3]

Skin Sensitization

This compound is a potent skin sensitizer.[7] It has been shown to induce contact and allergic dermatitis in workers.[8] Studies in guinea pigs and mice have confirmed its sensitizing potential.[2]

Genotoxicity

The genotoxicity of PETA has been evaluated in a battery of tests with mixed results.

| Assay | Test System | Results | Reference |

| Ames Test | S. typhimurium | Negative | [2] |

| In vitro Micronucleus Test | Mouse Lymphoma Cells | Ambiguous | [3] |

| In vivo Micronucleus Test | B6C3F1 Mice (dermal) | Negative | [2] |

| In vivo Micronucleus Test | Tg.AC Hemizygous Mice (dermal) | Positive (females), Equivocal (males) | [2] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of study results. The following sections outline the protocols for skin sensitization and dermal carcinogenicity studies.

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

The Guinea Pig Maximization Test is a method to assess the potential of a substance to cause skin sensitization.

Dermal Carcinogenicity Study Workflow

This workflow outlines the key stages of a long-term dermal carcinogenicity study in mice.

Proposed Signaling Pathway for Acrylate-Induced Toxicity

While specific signaling pathways for this compound have not been fully elucidated, the toxicity of acrylates, in general, is believed to be mediated through the induction of oxidative stress. Electrophilic acrylates can deplete cellular antioxidants, such as glutathione (GSH), leading to an increase in reactive oxygen species (ROS). This oxidative stress can activate the Nrf2-ARE signaling pathway, a key cellular defense mechanism.

Occupational Exposure and Safety Recommendations

Exposure Limits

The American Industrial Hygiene Association (AIHA) has established a Workplace Environmental Exposure Level (WEEL) for this compound.[4]

| Organization | Limit | Value |

| AIHA | WEEL (8-hour TWA) | 1 mg/m³ |

Handling and Storage

-

Handling: Handle in a well-ventilated area.[3] Avoid contact with skin, eyes, and clothing.[3] Wash thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8] PETA may polymerize when exposed to heat, direct light, or free radicals.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[3]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below the exposure limit, a NIOSH-approved respirator should be worn.[3]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Specific Hazards: PETA is combustible and may explode when heated to its boiling point.[9] Thermal decomposition can produce toxic fumes of carbon monoxide and carbon dioxide.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE.[9]

-

Environmental Precautions: Prevent entry into drains and waterways.[9]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[9]

Conclusion

This compound is a valuable industrial chemical, but its handling requires strict adherence to safety protocols due to its potential to cause skin and eye irritation, and skin sensitization. Researchers and other professionals working with PETA must be fully aware of these hazards and implement appropriate engineering controls, personal protective equipment, and emergency procedures to minimize the risk of exposure. Further research into the specific molecular mechanisms of PETA-induced toxicity will contribute to the development of even more targeted safety measures.

References

- 1. DISCUSSION AND CONCLUSIONS - NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Toxicology studies of this compound (technical grade) (CAS No. 3524-68-3) in F344/N rats, B6C3F1 mice, and genetically modified (FVB Tg.AC hemizygous) mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solutions.covestro.com [solutions.covestro.com]

- 4. NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Table 9, Incidences of Selected Nonneoplastic Lesions of the Skin (Site of Application) in B6C3F1 Mice in the 3-Month Dermal Study of this compound - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [Table], Summary of the 6-Month Toxicology and Genetic Toxicology Studies of this compound - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic and Synthetic Profile of Pentaerythritol Triacrylate (PETA): A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic characteristics of pentaerythritol triacrylate (PETA), a trifunctional monomer crucial in various applications, including UV-curable coatings and adhesives. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data from Fourier-Transform Infrared (FTIR) spectroscopy, and Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines the experimental protocols for these analytical techniques and the synthesis of PETA.

Spectroscopic Data Analysis

The structural characterization of this compound is critical for its application and quality control. The following sections present the key spectroscopic data obtained from FTIR and NMR analyses, summarized in tabular format for clarity and comparative ease.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of PETA is characterized by strong absorption bands corresponding to its acrylate and hydroxyl functionalities.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400 | O-H Stretching | Hydroxyl (-OH) |

| ~3040 | =C-H Stretching | Alkene |

| ~2960 | C-H Stretching | Alkane |

| ~1730 | C=O Stretching | Ester Carbonyl |

| 1618, 1636 | C=C Stretching | Alkene[1] |

| 1470, 984 | C-H In-plane Deformation | Alkane, Alkene[1] |

| 1270-1060 | C-O Stretching | Ester[1] |

| 808 | =CH₂ Out-of-plane Deformation | Alkene[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of PETA confirm the presence of the acrylate and pentaerythritol moieties.

The proton NMR spectrum of PETA exhibits characteristic signals for the vinyl protons of the acrylate groups, the methylene protons of the pentaerythritol core, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.4-5.9 | m | 9H | -CH=CH₂ |

| 4.2 | s | 6H | -CH ₂-O-C=O |

| 3.7 | s | 2H | -CH ₂-OH |

| ~2.5 | br s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within the PETA molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~131 | -C H=CH₂ |

| ~128 | -CH=C H₂ |

| ~63 | -C H₂-O-C=O |

| ~61 | -C H₂-OH |

| ~45 | Quaternary C |

Experimental Protocols

This section details the methodologies for obtaining the spectroscopic data and for the synthesis of this compound.

Spectroscopic Analysis

-

Sample Preparation: A thin film of liquid this compound is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is acquired prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is employed.

-

Data Acquisition for ¹H NMR: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Synthesis of this compound

This compound is synthesized via the esterification of pentaerythritol with acrylic acid.

-

Reactants and Reagents:

-

Pentaerythritol

-

Acrylic acid (3 to 3.1 molar equivalents)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Organic solvent for azeotropic removal of water (e.g., toluene)

-

-

Procedure:

-

Pentaerythritol, acrylic acid, the acid catalyst, and the polymerization inhibitor are charged into a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

The reaction mixture is heated to reflux in the organic solvent.

-

The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted acrylic acid, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

-

Logical Relationship Visualization

The synthesis of this compound from its precursors is a fundamental process. The following diagram illustrates the workflow of this chemical transformation.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Pentaerythritol Triacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol triacrylate (PETA) is a trifunctional acrylate monomer widely utilized in the formulation of ultraviolet (UV) and electron beam (EB) curable coatings, inks, adhesives, and as a cross-linking agent in polymer networks. Its prevalence in various applications, including those in the biomedical and pharmaceutical fields, necessitates a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the thermal behavior of PETA, detailing available data, experimental protocols for its analysis, and postulated degradation pathways.

While specific quantitative thermal analysis data for uncured PETA monomer is not extensively available in the public domain, this guide compiles relevant information from related compounds and general principles of thermal analysis for acrylates to provide a robust framework for researchers. It is important to note that for precise characterization, experimental analysis of specific PETA formulations is highly recommended.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of PETA is crucial for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₇ | [1][2] |

| Molecular Weight | 298.29 g/mol | [1] |

| Appearance | Colorless to light amber nonvolatile liquid; may also be a white semisolid or crystalline solid at temperatures up to 40°C. | [1] |

| Melting Range | 25°C to 40°C | [1] |

| Boiling Point | >315°C at 760 mmHg | [1] |

| Glass Transition Temperature (Tg) | 103°C | [3] |

| Vapor Pressure | <0.01 mmHg at 100°C | [1] |

| Solubility | Practically insoluble in water. | [1] |

| Stability | May polymerize when exposed to free radicals, direct light, and heat. Typically stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ). | [1] |

Thermal Stability Analysis

The thermal stability of PETA is a critical parameter for its storage, processing, and application, particularly in contexts involving elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed to evaluate thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides key information on the onset of decomposition, the temperature of maximum degradation rate, and the percentage of mass loss at various temperatures.

Table 1: Hypothetical TGA Data for this compound Monomer

This table is illustrative and based on typical values for multifunctional acrylates. Actual values for PETA may vary and should be determined experimentally.

| Parameter | Temperature (°C) | Mass Loss (%) |

| Onset of Degradation (T_onset) | ~200 - 250 | ~5 |

| Peak Degradation Temperature (T_peak) | ~350 - 450 | ~50 |

| End of Degradation | >500 | ~95-100 |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions. For PETA, a reported glass transition temperature (Tg) is 103°C[3]. A DSC thermogram of the related compound, pentaerythritol, shows a phase transition from a tetragonal to a cubic crystal structure at approximately 196°C and a melting point around 281.5°C[5]. While not directly applicable to PETA, this indicates the types of thermal events that can be observed in related polyol structures.

Table 2: Expected Thermal Events for this compound in DSC Analysis

This table is predictive and should be confirmed by experimental data.

| Thermal Event | Expected Temperature Range (°C) | Type of Transition |

| Glass Transition (Tg) | ~103 | Endothermic (step change) |

| Polymerization (if not fully inhibited) | Variable (can be initiated by heat) | Exothermic |

| Decomposition | >200 | Exothermic/Endothermic |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data on the thermal properties of PETA.

Thermogravimetric Analysis (TGA) Protocol for Liquid Acrylate Monomers

This protocol provides a general procedure for the TGA of liquid reactive monomers like PETA.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the liquid PETA into an inert TGA pan (e.g., aluminum or platinum).

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a typical flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10°C/min is common. Slower or faster rates can be used to study the kinetics of degradation.

-

Temperature Range: Start from ambient temperature (e.g., 25°C) and heat to a temperature where complete decomposition is expected (e.g., 600°C).

-

-

Data Acquisition: Record the mass loss of the sample as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the peak degradation temperature (the temperature of the maximum rate of mass loss from the derivative of the TGA curve), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol for Liquid Reactive Monomers

This protocol outlines a general procedure for the DSC analysis of liquid reactive monomers like PETA.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of liquid PETA into a hermetically sealed aluminum pan to prevent volatilization before decomposition. An empty, hermetically sealed pan should be used as a reference.

-

Experimental Parameters:

-

Atmosphere: Nitrogen, with a typical flow rate of 50 mL/min.

-

Heating/Cooling Program:

-

Heat from ambient temperature to a temperature above the expected glass transition (e.g., 150°C) at a controlled rate (e.g., 10°C/min).

-

Hold isothermally for a few minutes to ensure thermal equilibrium.

-

Cool at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature.

-

Heat again at the same controlled rate to a temperature above any expected transitions. The second heating scan is often used to determine the Tg after erasing the sample's prior thermal history.

-

-

-

Data Acquisition: Record the heat flow to or from the sample as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify the glass transition temperature (Tg), as well as any endothermic (melting) or exothermic (crystallization, polymerization, decomposition) events.

Degradation Pathways

The thermal degradation of this compound is a complex process involving multiple reaction pathways. While a definitive, experimentally verified mechanism for PETA is not widely published, a plausible degradation pathway can be postulated based on the known chemistry of acrylates and esters. The primary degradation mechanisms are likely to involve:

-

Ester pyrolysis: This can proceed through several routes, including β-elimination reactions (if applicable), leading to the formation of carboxylic acids and alkenes.

-

Radical chain reactions: Homolytic cleavage of C-C and C-O bonds at elevated temperatures can generate free radicals, initiating a cascade of reactions including depolymerization, fragmentation, and cross-linking.

-

Decarboxylation and Decarbonylation: At higher temperatures, the ester and acid functionalities can decompose to release carbon dioxide and carbon monoxide.

The final degradation products are expected to be a complex mixture of smaller volatile molecules, including acrolein, acrylic acid, carbon oxides, and various hydrocarbon fragments.

Visualizations

Experimental Workflow for Thermal Analysis

Postulated Thermal Degradation Pathway of this compound

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation of this compound. While specific experimental data for the uncured monomer is limited, the provided information on related compounds and generalized experimental protocols offers a strong starting point for researchers and professionals. The thermal behavior of PETA is complex and can be influenced by factors such as purity, the presence of inhibitors or initiators, and the specific analytical conditions. Therefore, for critical applications, it is imperative to conduct detailed thermal analysis on the specific grade and formulation of PETA being used. Future research focusing on the detailed analysis of PETA's thermal degradation products and the elucidation of its precise degradation pathways will be invaluable for advancing its application in thermally sensitive environments.

References

- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pentaerythrityl triacrylate [webbook.nist.gov]

- 3. polysciences.com [polysciences.com]

- 4. Exploring the Reaction Mechanism of Polyethylene Terephthalate Biodegradation through QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentaerythrityl triacrylate [webbook.nist.gov]

Commercial Sources and Purity of Pentaerythritol Triacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources and purity of pentaerythritol triacrylate (PETA). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting appropriate grades of PETA for their specific applications, understanding potential impurities, and employing relevant analytical methodologies for quality assessment.

Commercial Availability and Major Suppliers

This compound is a commercially available specialty chemical primarily used in radiation-curable formulations. It is offered by several major chemical manufacturers and distributors globally. While product offerings vary, PETA is typically available in technical grades. Key suppliers in the market include, but are not limited to:

-

Arkema (Sartomer)

-

Allnex

-

BASF

-

Thermo Fisher Scientific

-

Polysciences, Inc.

These companies offer PETA under various trade names, and the specific properties and impurity profiles can differ between suppliers and even between different batches from the same supplier. Therefore, it is crucial for researchers to consult the technical data sheets (TDS) and certificates of analysis (CoA) for specific product lots.

Purity and Impurity Profile of Commercial this compound

Commercial this compound is typically a mixture of pentaerythritol esters, with the triacrylate being the major component. The synthesis process, which involves the esterification of pentaerythritol with acrylic acid, can lead to the formation of other esters and the presence of unreacted starting materials and byproducts.

Common Components and Impurities:

-

This compound (PETA): The desired trifunctional monomer.

-

Pentaerythritol Diacrylate (PEDA): A common impurity with two acrylate groups.

-

Pentaerythritol Tetraacrylate (PETA-tetra): Another common ester impurity with four acrylate groups.

-

Mono-acrylates: Present in smaller amounts.

-

Unreacted Pentaerythritol: Residual starting material.

-

Acrylic Acid: Residual reactant.

-

Inhibitors: Such as 4-methoxyphenol (MEHQ), are added to prevent premature polymerization during storage and transport. The concentration of inhibitors is a critical parameter for many applications.

-

Water: Residual moisture content.

The following table summarizes the quantitative data on the purity and impurity profiles of commercial this compound based on available technical documentation. It is important to note that these values are typical and may vary.

| Parameter | Thermo Fisher Scientific (Lot 1) | Thermo Fisher Scientific (Lot 2) | Celanese Chemical Company (NTP Report) | Allnex (PETRA) |

| This compound (%) | Not Specified | Not Specified | 42.6 | Predominantly Tri- and Tetra-acrylate |

| Pentaerythritol Diacrylate (%) | Not Specified | Not Specified | 1.4 | - |

| Pentaerythritol Tetraacrylate (%) | Not Specified | Not Specified | Not specified in the same sample | Predominantly Tri- and Tetra-acrylate |

| Specific Gravity (@ 25°C) | 1.1609 | 1.1608 | - | - |

| Viscosity (cps @ 25°C) | 595.2 | 602.9 | - | - |

| Acid Value (mg KOH/g) | - | 0.0160% (as Acrylic Acid) | - | - |

| Water Content (%) | - | 0.06 | - | - |

| Inhibitor (MEHQ, ppm) | 341.6 | Not Specified | - | - |

Data compiled from publicly available Certificates of Analysis and a National Toxicology Program report. The Allnex PETRA technical data sheet describes the product as a mixture of tri- and tetra-acrylates without specifying the exact ratio.

Experimental Protocols for Purity Assessment

Accurate determination of the purity and impurity profile of this compound is essential for ensuring its performance and for regulatory compliance. The following are detailed methodologies for key analytical techniques.